Methyl 2-(benzylamino)heptanoate
Description
Methyl 2-(benzylamino)heptanoate is a synthetic organic compound characterized by a heptanoate ester backbone with a benzylamino substituent at the second carbon position. For instance, compounds like methyl 2-benzoylamino-3-oxobutanoate () share analogous ester-amide motifs, and synthetic routes involving condensation reactions with amines or catalytic acid-mediated steps (e.g., para-toluenesulfonic acid, PTSA) may apply .
Properties
CAS No. |
919789-34-7 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
methyl 2-(benzylamino)heptanoate |
InChI |
InChI=1S/C15H23NO2/c1-3-4-6-11-14(15(17)18-2)16-12-13-9-7-5-8-10-13/h5,7-10,14,16H,3-4,6,11-12H2,1-2H3 |
InChI Key |
KFHGCYAQTVQHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)OC)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
AXKO-0046 (N-({3-[2-(Benzylamino)ethyl]-1H-indol-2-yl}methyl)cycloheptanamine)
- Structure: Shares a benzylaminoethyl group but incorporates an indole ring and cycloheptanamine, increasing molecular complexity.
- Biological Activity : Demonstrates potent lactate dehydrogenase B (LDHB) inhibition (EC₅₀ = 42 nM) with >100-fold selectivity over LDHA .
- Key Difference: The indole and cycloheptanamine moieties enhance target binding specificity, whereas Methyl 2-(benzylamino)heptanoate’s simpler structure may lack such selectivity.
Methyl 2-Benzoylamino-3-oxobutanoate
- Structure: Features a benzoylamino (amide) group and a shorter butanoate ester chain.
- Synthesis: Prepared via acid-catalyzed condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate .
7-[4-[[(4aR)-4-Hydroxy-4a-methyl-3-(2-methylpropoxycarbonyl)-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenyl]heptanoate
- Structure: A heptanoate ester with a polycyclic pyrrolo-pyridazine substituent and fluorinated aromatic groups.
- Synthesis : Utilizes multi-step reactions involving fluorophenyl and heterocyclic intermediates, reflecting advanced medicinal chemistry approaches .
- Key Difference: The fluorinated aromatic system enhances metabolic stability and lipophilicity, which may contrast with the target compound’s simpler benzylamino-heptanoate design.
Research Findings and Implications
- Structure-Activity Relationships: The benzylamino group’s position and steric environment significantly influence target binding, as seen in AXKO-0046’s LDHB inhibition . Simpler analogs like this compound may require structural optimization for similar potency.
- Synthetic Feasibility : and suggest that esterification and amine condensation are viable routes, but yields and purity depend on catalytic conditions and substrate reactivity .
- Pharmacokinetics: Longer alkyl chains (heptanoate vs. butanoate) improve membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(benzylamino)heptanoate, and how can reaction conditions be optimized?
this compound can be synthesized via multi-step organic reactions involving condensation of benzylamine with a heptanoate precursor. Key steps include:
- Amine alkylation : Benzylamine reacts with a methyl heptanoate derivative under controlled pH and temperature (e.g., room temperature for 24–48 hours) to form the benzylamino intermediate.
- Purification : Column chromatography or recrystallization in solvents like hexane/ethyl acetate mixtures is critical to isolate the compound with >95% purity .
- Optimization : Reaction yields improve with anhydrous conditions, inert atmospheres (e.g., nitrogen), and catalysts like triethylamine. Adjusting solvent polarity (e.g., dichloromethane vs. ethanol) can influence reaction kinetics .
Q. How can the structural integrity of this compound be validated experimentally?
Structural validation requires a combination of techniques:
- X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.47 Å) and confirms the triclinic crystal system (space group P1̄) observed in related benzylamino esters .
- NMR spectroscopy : Key signals include δ ~3.86 ppm (methyl ester protons) and δ ~4.42 ppm (benzyl CH2 group) in CDCl3. Aromatic protons typically appear at δ 7.2–7.5 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 235 for the parent ion) and fragmentation patterns confirm the molecular formula .
Q. What are the standard protocols for assessing purity and stability under laboratory conditions?
- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. Purity thresholds >95% are achievable via repeated recrystallization .
- Stability testing : Store the compound at 0–6°C in airtight, light-protected containers. Degradation under humidity can be monitored via TLC or FTIR to detect hydrolysis of the ester group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the benzylamino group’s lone pair (HOMO) may drive interactions with metal catalysts .
- Molecular docking : Simulate binding affinities with enzymes (e.g., hydrolases) to design targeted inhibitors. Use software like AutoDock Vina with force fields optimized for organic esters .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?
- Cross-validation : Compare X-ray-derived bond angles with DFT-optimized geometries. Discrepancies >5% suggest experimental artifacts (e.g., crystal packing effects) .
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the benzyl group) that may explain split signals in NMR spectra .
Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?
- In vitro assays : Measure solubility in PBS (pH 7.4) and logP values (e.g., predicted logP ~2.75) to assess membrane permeability .
- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS. Half-life (t1/2) <1 hour indicates rapid hepatic clearance .
Methodological Challenges and Solutions
Q. What experimental controls are essential for reproducibility in synthetic workflows?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
